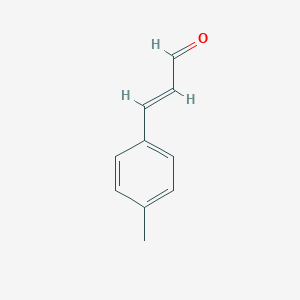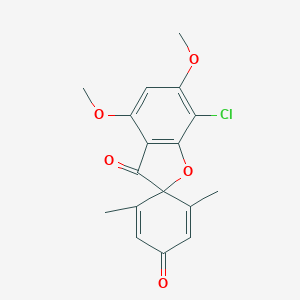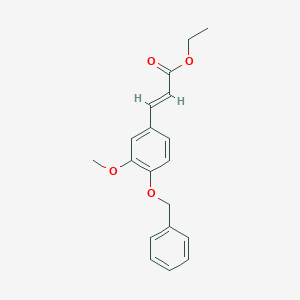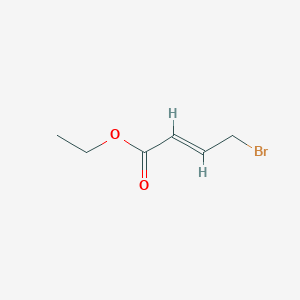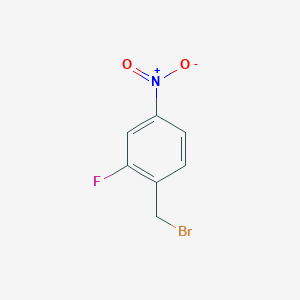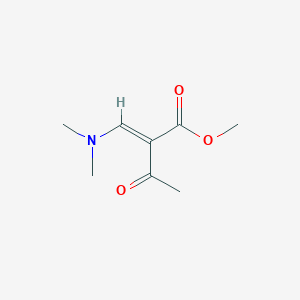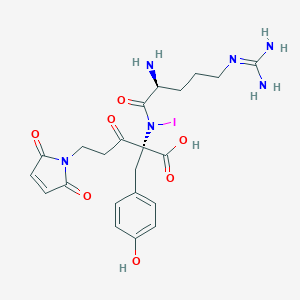
3-Maleimidopropionylarginylmonoiodotyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Maleimidopropionylarginylmonoiodotyrosine, also known as MITC, is a chemical compound used in scientific research. It is an iodine-containing tyrosine derivative that is commonly used as a labeling reagent in radioimmunoassay and for protein modification. MITC is a versatile molecule that can be used to study protein interactions, protein localization, and protein turnover. In
作用机制
3-Maleimidopropionylarginylmonoiodotyrosine reacts with sulfhydryl groups on proteins to form covalent bonds. This reaction occurs through a thiol-disulfide exchange mechanism, which results in the formation of a stable thioether bond. The reaction between 3-Maleimidopropionylarginylmonoiodotyrosine and proteins is specific and selective, as it only reacts with sulfhydryl groups that are exposed on the surface of proteins.
Biochemical and Physiological Effects
3-Maleimidopropionylarginylmonoiodotyrosine has a number of biochemical and physiological effects on proteins. It can modify the structure and function of proteins, alter their localization, and affect their turnover. 3-Maleimidopropionylarginylmonoiodotyrosine can also affect the activity of enzymes and other proteins by modifying their active sites. The physiological effects of 3-Maleimidopropionylarginylmonoiodotyrosine are dependent on the specific protein that is modified, as well as the site of modification.
实验室实验的优点和局限性
3-Maleimidopropionylarginylmonoiodotyrosine has several advantages for lab experiments. It is a specific and selective labeling reagent that can be used to study protein-protein interactions, protein localization, and protein turnover. 3-Maleimidopropionylarginylmonoiodotyrosine is also stable and can be used in a variety of experimental conditions. However, 3-Maleimidopropionylarginylmonoiodotyrosine has some limitations. It can only react with sulfhydryl groups that are exposed on the surface of proteins, which limits its use for studying proteins that are buried within a protein complex. 3-Maleimidopropionylarginylmonoiodotyrosine can also be toxic to cells at high concentrations, which can limit its use in cell-based experiments.
未来方向
There are several future directions for the use of 3-Maleimidopropionylarginylmonoiodotyrosine in scientific research. One direction is the development of new labeling reagents that can be used to study proteins that are buried within a protein complex. Another direction is the use of 3-Maleimidopropionylarginylmonoiodotyrosine in combination with other labeling reagents to study protein interactions and localization in complex biological systems. Additionally, the development of new methods for the synthesis of 3-Maleimidopropionylarginylmonoiodotyrosine and other labeling reagents will enable researchers to study a wider range of proteins and biological processes.
合成方法
3-Maleimidopropionylarginylmonoiodotyrosine can be synthesized through a multi-step process. The first step involves the synthesis of N-(3-maleimidopropionyl) glycine, which is then reacted with L-arginine to form N-(3-maleimidopropionyl)arginine. The final step involves the reaction of N-(3-maleimidopropionyl)arginine with monoiodotyrosine to form 3-Maleimidopropionylarginylmonoiodotyrosine. The synthesis method of 3-Maleimidopropionylarginylmonoiodotyrosine is complex and requires expertise in organic chemistry.
科学研究应用
3-Maleimidopropionylarginylmonoiodotyrosine is widely used in scientific research as a labeling reagent in radioimmunoassay and for protein modification. It is used to study protein interactions, protein localization, and protein turnover. 3-Maleimidopropionylarginylmonoiodotyrosine is also used to study the structure and function of proteins, as well as the role of proteins in various biological processes. 3-Maleimidopropionylarginylmonoiodotyrosine is a valuable tool for researchers studying protein-protein interactions, protein trafficking, and protein degradation.
属性
CAS 编号 |
138191-82-9 |
|---|---|
分子式 |
C22H27IN6O7 |
分子量 |
614.4 g/mol |
IUPAC 名称 |
(2R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-iodoamino]-5-(2,5-dioxopyrrol-1-yl)-2-[(4-hydroxyphenyl)methyl]-3-oxopentanoic acid |
InChI |
InChI=1S/C22H27IN6O7/c23-29(19(34)15(24)2-1-10-27-21(25)26)22(20(35)36,12-13-3-5-14(30)6-4-13)16(31)9-11-28-17(32)7-8-18(28)33/h3-8,15,30H,1-2,9-12,24H2,(H,35,36)(H4,25,26,27)/t15-,22+/m0/s1 |
InChI 键 |
AFNHYMBYOPDLFG-OYHNWAKOSA-N |
手性 SMILES |
C1=CC(=CC=C1C[C@@](C(=O)CCN2C(=O)C=CC2=O)(C(=O)O)N(C(=O)[C@H](CCCN=C(N)N)N)I)O |
SMILES |
C1=CC(=CC=C1CC(C(=O)CCN2C(=O)C=CC2=O)(C(=O)O)N(C(=O)C(CCCN=C(N)N)N)I)O |
规范 SMILES |
C1=CC(=CC=C1CC(C(=O)CCN2C(=O)C=CC2=O)(C(=O)O)N(C(=O)C(CCCN=C(N)N)N)I)O |
其他 CAS 编号 |
138191-82-9 |
同义词 |
3-maleimidopropionyl-Arg-I-Tyr 3-maleimidopropionylarginylmonoiodotyrosine 3-MPAIT |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(E)-3-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-2-propenenitrile](/img/structure/B151965.png)

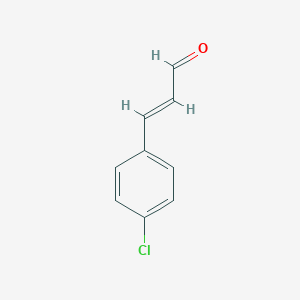
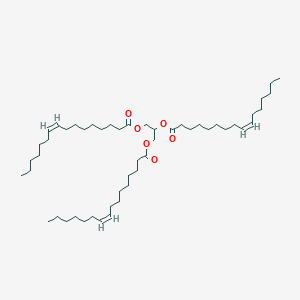
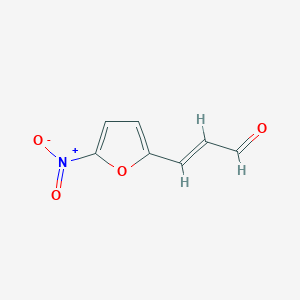
![naphthalen-2-yl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B151975.png)
